Butoconazole nitrate, (S)-
Description
Contextualization within Azole Antifungal Class
The azole antifungal agents are broadly classified into two main groups: imidazoles and triazoles, distinguished by the number of nitrogen atoms in the azole ring. Butoconazole (B1668104) is a member of the imidazole (B134444) class. nih.govcambridge.orgontosight.ai The primary mechanism of action for azole antifungals, including butoconazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. patsnap.comnih.govdrugbank.com This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane. patsnap.comnih.govfda.gov By disrupting ergosterol synthesis, butoconazole alters the cell membrane's integrity and permeability, leading to the inhibition of fungal growth and, ultimately, cell death. nih.govpatsnap.comfda.gov This targeted mechanism provides a degree of selectivity for fungal cells over mammalian cells, which utilize cholesterol instead of ergosterol in their membranes. patsnap.com
Butoconazole was initially synthesized as a racemic mixture, meaning it contained equal amounts of both its (S)- and (R)- optical isomers. cambridge.org Research has indicated that both enantiomers of butoconazole are considered equally active. cambridge.org However, the trend in pharmaceutical research has increasingly moved towards the development of single-enantiomer drugs to potentially reduce metabolic load and avoid unforeseen side effects associated with the inactive or less active isomer. cnr.it
Overview of Academic Research Trajectories for Butoconazole Nitrate (B79036)
Academic research on butoconazole nitrate has followed several key trajectories since its inception. Initial studies focused on its synthesis, in vitro and in vivo antifungal activity, and its mechanism of action. cambridge.orgcaymanchem.com These foundational studies established its place as a potent antifungal agent.
Subsequent research has explored various facets of butoconazole nitrate, including:
Pharmacokinetics: Studies have been conducted to understand the absorption, distribution, metabolism, and excretion of butoconazole nitrate. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to determine the concentration of butoconazole in human plasma, aiding in pharmacokinetic studies. nih.govhep.com.cn
Formulation Development: Research has been undertaken to optimize the delivery of butoconazole nitrate. This includes the development of various formulations, such as vaginal creams, and studies on its solubility in different solvent systems. chemicalbook.comcaymanchem.commedchemexpress.com
Degradation Kinetics: The stability of butoconazole nitrate under various stress conditions (acidic, oxidative, thermal, and photolytic) has been investigated. Such studies are crucial for determining its shelf-life and storage requirements. nih.gov
Chiral Separation: As butoconazole is a chiral compound, methods for separating its enantiomers have been a subject of research. High-performance liquid chromatography (HPLC) has been successfully employed for the chiral separation of butoconazole and other imidazole derivatives. ptfarm.plmdpi.com This line of research is vital for studying the individual pharmacological profiles of each enantiomer.
Clinical trials have also been a significant part of the research landscape, evaluating the efficacy of butoconazole nitrate formulations in treating vulvovaginal candidiasis, often comparing it to other antifungal agents like miconazole (B906) and fluconazole (B54011). nih.govresearchgate.netresearchgate.netnih.govairitilibrary.com
Interactive Data Tables
Below are interactive tables summarizing key data related to Butoconazole nitrate.
Physicochemical Properties of Butoconazole Nitrate
| Property | Value | Source |
| Molecular Formula | C19H18Cl3N3O3S | nih.gov |
| Molecular Weight | 474.8 g/mol | nih.gov |
| Melting Point | ~159°C (with decomposition) | fda.govchemicalbook.com |
| Solubility | Sparingly soluble in methanol (B129727); slightly soluble in chloroform, methylene (B1212753) chloride, acetone, and ethanol; very slightly soluble in ethyl acetate (B1210297); and practically insoluble in water. | fda.govchemicalbook.com |
| pKa (Strongest Basic) | 6.78 | drugbank.com |
Chromatographic and Spectroscopic Data
| Technique | Details | Source |
| HPLC-MS/MS | Ion transitions monitored: m/z 412.8→165.1 for butoconazole. | nih.govhep.com.cn |
| UV/Vis Spectroscopy | λmax: 203, 271 nm | caymanchem.com |
| HPTLC-Densitometry | Measurement of bands at 290 nm for stability studies. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
151909-75-0 |
|---|---|
Molecular Formula |
C19H18Cl3N3O3S |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m0./s1 |
InChI Key |
ZHPWRQIPPNZNML-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Stereochemistry and Enantiomeric Investigations of Butoconazole Nitrate, S
Synthesis of Enantiomerically Pure Butoconazole (B1668104) Nitrate (B79036), (S)-
The production of a single, enantiomerically pure drug substance can be approached through two primary strategies: direct asymmetric synthesis to create only the desired enantiomer, or chiral resolution to separate a pre-existing racemic mixture mdpi.comcram.com.
While specific methods for the direct asymmetric synthesis of (S)-Butoconazole are not extensively detailed in published literature, general methodologies for creating chiral molecules are well-established. These include the use of chiral catalysts or auxiliaries that guide a reaction to favor the formation of one stereoisomer, or biocatalytic methods employing enzymes that operate with high stereospecificity uni-wuppertal.denih.govmdpi.com.
The most documented method for obtaining enantiomerically pure butoconazole is chiral resolution wikipedia.orgpharmtech.com. This technique involves the separation of the (S)- and (R)-enantiomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a highly effective and widely used technique for this purpose nih.govjascoinc.com. Polysaccharide-based CSPs, such as the Chiralpak series (IA, IB, IC, and ID), have demonstrated excellent enantioselectivity for separating racemic butoconazole rsc.orgrsc.org. The separation is achieved due to the differential interactions between each enantiomer and the chiral environment of the stationary phase, leading to different retention times and allowing for their isolation.
In the context of producing an enantiomerically pure active pharmaceutical ingredient (API), the primary potential impurity is the unwanted enantiomer veeprho.comnih.gov. For (S)-Butoconazole nitrate, the (R)-enantiomer is considered the main chiral impurity. Regulatory guidelines necessitate strict control over enantiomeric purity, as the unwanted isomer may have different pharmacological activity or could be inactive veeprho.comukm.my.
Impurity control relies on robust analytical methods capable of accurately separating and quantifying the enantiomers. For butoconazole, highly sensitive and selective chiral HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed and validated rsc.orgrsc.org. These methods can detect the enantiomeric impurity at very low levels. The Chiralpak IC column, for instance, has been successfully used under reversed-phase conditions to achieve satisfactory enantioseparation for analysis in various matrices rsc.orgrsc.org. By monitoring the separation, the purity of the desired (S)-enantiomer can be ensured, and the process can be controlled to meet stringent pharmaceutical quality standards.
| Parameter | Condition | Source |
| Analytical Method | Chiral LC-ESI-MS/MS | rsc.org |
| Chiral Column | Chiralpak IC (250 mm x 4.6 mm, 5 µm) | rsc.orgrsc.org |
| Mobile Phase | Acetonitrile / 10 mM aqueous ammonium (B1175870) acetate (B1210297) (90:10, v/v) | rsc.org |
| Flow Rate | 0.6 mL/min | rsc.org |
| Column Temperature | 25°C | rsc.org |
| Detection | ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode | rsc.org |
Comparative Antifungal Activity of Butoconazole Enantiomers
The antifungal action of butoconazole, like other imidazole (B134444) derivatives, is believed to stem from the inhibition of the cytochrome P450 14α-demethylase enzyme. This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane nih.govdrugbank.comnih.gov. Inhibition of this pathway disrupts membrane integrity, leading to the inhibition of fungal growth.
The in vitro antifungal activity of racemic butoconazole nitrate has been evaluated against a wide spectrum of fungal pathogens, particularly clinical isolates of Candida species, which are the primary cause of vulvovaginal candidiasis drugbank.comnih.gov. Studies using agar-dilution or broth microdilution techniques have determined the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of these organisms. Butoconazole has shown potent activity against Candida albicans and other species such as Candida glabrata and Candida tropicalis drugs.comnih.gov. The data below represents the activity of the racemic mixture.
| Fungal Pathogen | MIC Range (µg/mL) | Source |
| Candida albicans | Very Active | nih.gov |
| Candida spp. | Very Active | nih.gov |
| Candida glabrata | Active | drugs.com |
| Candida tropicalis | Active | drugs.com |
| Aspergillus spp. | Active | nih.gov |
| Dermatophytes | Active | nih.gov |
A notable characteristic of butoconazole is the apparent lack of stereoselectivity in its antifungal activity. Research indicates that both the (S)- and (R)-enantiomers are equally active against fungal pathogens. This is in contrast to many other chiral azole antifungals, where biological activity is often concentrated in one specific stereoisomer biomedgrid.combiomedgrid.com. For example, the stereoisomers of ketoconazole (B1673606) exhibit significant differences in their ability to inhibit various cytochrome P-450 enzymes nih.gov. The equivalence in activity for butoconazole enantiomers suggests that the specific three-dimensional orientation of the substituents around the chiral center does not critically affect its binding to the target enzyme, 14α-demethylase, in fungi.
Molecular Mechanisms of Antifungal Action of Butoconazole Nitrate
Inhibition of Fungal Sterol Biosynthesis Pathway
The primary mechanism of butoconazole (B1668104) is the disruption of the sterol biosynthesis pathway, a critical process for maintaining the structural and functional integrity of the fungal cell membrane. smpdb.ca This pathway is responsible for the production of ergosterol (B1671047), the principal sterol in fungi, which is analogous to cholesterol in mammalian cells.
Table 1: Comparative Inhibitory Concentrations (IC50) of Various Azole Antifungals Against Fungal and Human CYP51 This table illustrates the general principle of CYP51 inhibition by the azole class of antifungals.
| Antifungal Agent | IC50 for Candida albicans CYP51 (cCYP51) (μM) | IC50 for Human CYP51 (hCYP51) (μM) | Selectivity Ratio (hCYP51/cCYP51) |
|---|---|---|---|
| Fluconazole (B54011) | 0.14 | >30 | >214 |
| Itraconazole | 0.039 | 30 | 769 |
| Ketoconazole (B1673606) | 0.078 | 0.15 | 1.9 |
| Miconazole (B906) | 0.071 | 0.057 | 0.8 |
| Clotrimazole | N/A | N/A | ~2 |
Data compiled from multiple sources illustrating the range of potencies and selectivities within the azole class. nih.govuzh.chnih.gov
The blockage of lanosterol (B1674476) 14-alpha-demethylase leads to a depletion of ergosterol and a simultaneous accumulation of its precursors, specifically 14α-methylated sterols such as lanosterol and eburicol. nih.govnih.gov These precursor molecules are unable to be properly incorporated into the fungal membrane. Their accumulation is toxic to the cell, as these bulky methylated sterols disrupt the normal packing and ordering of the phospholipid bilayer. nih.govmdpi.com This disruption alters the physical properties of the membrane, contributing to its malfunction. nih.gov
Impact on Fungal Cell Membrane Integrity and Permeability
The dual effects of ergosterol depletion and toxic precursor accumulation have profound consequences for the fungal cell membrane. Ergosterol is vital for regulating membrane fluidity, stability, and the function of membrane-bound enzymes. smpdb.ca Its absence, coupled with the insertion of improper methylated sterols, leads to:
Increased Membrane Permeability: The compromised membrane structure allows for the uncontrolled leakage of essential intracellular ions and small molecules. drugbank.com
Altered Fluidity: The membrane becomes more fluid and less ordered, impairing its barrier function. smpdb.ca
Enzyme Disruption: The function of integral membrane proteins, which require a specific sterol environment, is inhibited.
These changes ultimately result in the cessation of fungal growth and, under certain conditions, cell death or lysis due to the inability to maintain cellular homeostasis. smpdb.cadrugbank.com
Differentiation of Fungistatic and Fungicidal Concentration Effects
The effect of butoconazole can be either fungistatic (inhibiting fungal growth) or fungicidal (killing fungal cells), a distinction that is often dependent on the drug concentration and the specific fungal species. drugbank.commdpi.com Azole antifungals are generally considered fungistatic against Candida species, as their primary mechanism inhibits replication. nih.govupenn.edu However, butoconazole has been reported to exhibit fungicidal activity in vitro. drugbank.com This suggests that at lower concentrations, butoconazole primarily halts fungal proliferation, while at higher concentrations, the accumulated cellular damage, particularly to the cell membrane, becomes catastrophic and leads to cell death. Research on the related compound terbinafine (B446) shows it can be fungicidal or fungistatic depending on the yeast species, supporting this concept. mdpi.com Furthermore, a study on butoconazole's effect against Trichomonas vaginalis demonstrated a concentration- and time-dependent lethal effect, with the minimum lethal concentration decreasing significantly with longer exposure times. nih.gov This principle highlights that both concentration and duration of exposure are critical factors in determining whether the outcome is the inhibition of growth or cell death.
Mechanisms of Cellular Selectivity for Fungal Cells
The clinical utility of butoconazole nitrate (B79036) relies on its selective toxicity toward fungal cells over mammalian host cells. This selectivity is primarily achieved due to differences between the fungal and human versions of the target enzyme, CYP51. nih.gov
Higher Affinity for Fungal CYP51: Azole antifungals, including butoconazole, generally exhibit a much higher binding affinity for the fungal CYP51 enzyme than for its human homolog. nih.gov This is reflected in the significantly lower concentrations needed to inhibit the fungal enzyme compared to the human version, as illustrated by the selectivity ratios for drugs like fluconazole and itraconazole. nih.govuzh.ch
Differences in Sterol Composition: The primary sterol in human cell membranes is cholesterol, not ergosterol. nih.gov While the human CYP51 enzyme is involved in cholesterol synthesis, its inhibition by some older azoles can lead to side effects. nih.govuzh.ch However, the structural differences between the fungal and human enzymes allow for the design of molecules that fit preferentially into the active site of the fungal target. nih.gov
This differential affinity ensures that at therapeutic concentrations, butoconazole effectively disrupts fungal ergosterol synthesis while having a minimal impact on human cholesterol production, thereby targeting the pathogen with high specificity. uzh.chnih.gov
Preclinical Antifungal Spectrum and Efficacy of Butoconazole Nitrate
In Vitro Activity Against Candida Species
Butoconazole (B1668104) nitrate (B79036) exhibits fungicidal activity in vitro against species of the genus Candida, which are common causes of human fungal infections. drugbank.commedchemexpress.comchemsrc.com
Candida albicans is the most common species responsible for vulvovaginal candidiasis, and it is highly susceptible to butoconazole nitrate. drugbank.comfda.govcambridge.org Several studies have demonstrated its clinical effectiveness against infections caused by C. albicans. drugbank.com In comparative clinical trials for vulvovaginal candidiasis, treatment with butoconazole nitrate resulted in high rates of mycological cure, defined by the absence of Candida in cultures post-treatment.
Another study compared a three-day butoconazole treatment with a seven-day miconazole (B906) nitrate therapy. The therapeutic cure rates, a combination of both clinical and microbiological cure, were found to be similar between the two treatments. researchgate.netnih.gov
Table 1: Comparative Efficacy of Butoconazole Nitrate in Clinical Studies for Vulvovaginal Candidiasis
| Comparator Agent | Butoconazole Nitrate Mycological Cure Rate | Comparator Mycological Cure Rate | Time Point | Citation |
|---|---|---|---|---|
| Clotrimazole | 95% | 91% | 8 Days Post-Treatment | nih.gov |
| Clotrimazole | 80% | 74% | 30 Days Post-Treatment | nih.gov |
Beyond its potent activity against C. albicans, butoconazole nitrate has demonstrated efficacy against other clinically important Candida species. In vitro and in vivo activity has been confirmed against Candida glabrata and Candida tropicalis. drugs.com Clinical studies evaluating treatments for vulvovaginal candidiasis often require the identification of the specific Candida species, with C. tropicalis and C. glabrata being among the non-albicans species considered. fda.govfda.gov
Activity Against Other Fungal Pathogens
The antifungal spectrum of butoconazole nitrate extends to other fungi, including dermatophytes and other pathogenic yeasts. nih.govdrugs.com
Butoconazole nitrate is active in vitro against a variety of dermatophytes, which are fungi that cause infections of the skin, hair, and nails. drugs.com The susceptible species include:
Trichophyton concentricum drugs.com
Trichophyton mentagrophytes drugs.com
Trichophyton rubrum drugs.com
Trichophyton tonsurans drugs.com
Epidermophyton floccosum drugs.com
Microsporum canis drugs.com
Microsporum gypseum drugs.com
In addition to Candida species, in vitro studies have shown that butoconazole nitrate is also active against other pathogenic yeasts. drugs.com These include species such as Cryptococcus and molds like Aspergillus. drugs.com
Table 2: Spectrum of Activity of Butoconazole Nitrate Against Non-Candida Fungi
| Fungal Group | Susceptible Species | Citation |
|---|---|---|
| Dermatophytes | Trichophyton concentricum | drugs.com |
| Trichophyton mentagrophytes | drugs.com | |
| Trichophyton rubrum | drugs.com | |
| Trichophyton tonsurans | drugs.com | |
| Epidermophyton floccosum | drugs.com | |
| Microsporum canis | drugs.com | |
| Microsporum gypseum | drugs.com | |
| Other Pathogenic Fungi | Aspergillus spp. | drugs.com |
| Cryptococcus spp. | drugs.com |
Evaluation in Experimental Fungal Infection Models
The efficacy of butoconazole nitrate has been substantiated in various in vivo experimental models of fungal infections. cambridge.org Animal models, particularly murine models, are crucial for understanding the pathophysiology of infections like candidiasis and for testing the effectiveness of new antifungal compounds. frontiersin.orgmdpi.comnih.gov In experimental models of vaginal candidiasis, butoconazole nitrate was found to be more effective than both miconazole nitrate and clotrimazole, which led to its selection for further clinical studies. nih.gov These preclinical models are essential for demonstrating potent in vivo antifungal activity before evaluation in human subjects. cambridge.org
Structure Activity Relationship Sar Studies of Butoconazole Nitrate
Quantitative Structure-Activity Relationship (QSAR) Analyses for Imidazole (B134444) Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jmpas.com For antifungal imidazole derivatives, QSAR models help in identifying the key molecular descriptors that govern their efficacy. These classical methods are valuable in drug design for creating new drugs and for proving hypotheses about structure-activity relationships in a quantitative way. jmpas.com
While specific QSAR studies exclusively focused on butoconazole (B1668104) analogs are not extensively documented in publicly available literature, the principles derived from broader studies on imidazole and azole antifungals can be applied. These studies generally reveal that the antifungal potency is influenced by a combination of electronic, steric, and hydrophobic properties of the substituents on the imidazole and its associated side chains.
For a series of 2,5-diarylated imidazole derivatives, SAR analysis has shown that the introduction of either electron-withdrawing or electron-donating groups at the para position of the phenyl rings results in moderate antifungal activity. nih.gov Conversely, the presence of electron-withdrawing groups at the meta position often leads to a loss of activity. nih.gov Interestingly, an electron-donating group, such as a methyl group, at the meta position of the phenyl rings has been associated with strong antifungal activity. nih.gov
In another study on mono-arylated imidazole derivatives, it was found that the nature of the substituent at the 1-position of the imidazole ring is a critical determinant of antifungal activity. nih.gov For instance, a benzyl (B1604629) or n-butyl group at this position has been shown to result in high antifungal activity. nih.gov The presence of bulky substituents at the 1-position of the imidazole ring or at the meta position of the phenyl group is generally considered unfavorable for antifungal activity. nih.gov
A QSAR analysis of gemini (B1671429) imidazolium (B1220033) surfactants against Candida albicans identified two key topological descriptors, GATS4se and BalabanJ, as being highly influential on antifungal activity. japsonline.com The positive coefficient for GATS4se suggested that an increase in its value leads to enhanced antifungal activity, while the negative coefficient for BalabanJ indicated that an increase in its value results in decreased activity. japsonline.com
These general findings from QSAR studies on imidazole analogs provide a framework for understanding the structural requirements for potent antifungal activity and can guide the design of novel butoconazole derivatives. The key takeaway is that a delicate balance of steric and electronic properties is necessary to optimize the interaction with the target enzyme.
Table 1: Influence of Substituents on the Antifungal Activity of Imidazole Derivatives
| Substituent Position | Substituent Type | Effect on Antifungal Activity |
|---|---|---|
| Phenyl Ring (para) | Electron-withdrawing/donating | Moderate Activity |
| Phenyl Ring (meta) | Electron-withdrawing | Loss of Activity |
| Phenyl Ring (meta) | Electron-donating (e.g., methyl) | Strong Activity |
| Imidazole Ring (Position 1) | Benzyl or n-Butyl | High Activity |
| Imidazole Ring (Position 1) | Bulky substituents | Unfavorable |
| Phenyl Ring (meta) | Bulky substituents | Unfavorable |
Molecular Docking Investigations with Fungal Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of butoconazole, molecular docking studies are instrumental in visualizing and understanding its interaction with the active site of its target enzyme, fungal lanosterol (B1674476) 14α-demethylase (CYP51). frontiersin.orgnih.gov The crystal structure of Candida albicans CYP51 has been resolved, which facilitates in-depth docking simulations. frontiersin.org
The primary mechanism of action for azole antifungals, including butoconazole, involves the coordination of the N-3 nitrogen atom of the imidazole ring with the heme iron atom in the active site of CYP51. sld.cu This interaction is a critical anchoring point and is a common feature among azole inhibitors. sld.cu In addition to this key coordination, the side chains of the drug molecule form various non-covalent interactions with the amino acid residues lining the active site pocket of the enzyme. frontiersin.orgsld.cu
Molecular dynamics simulations of triazole inhibitors with CYP51 have revealed that hydrophobic interactions are the main driving force for the binding of these inhibitors. frontiersin.org A hydrophobic cavity has been identified within the active site, and the extent to which an inhibitor can form hydrophobic interactions within this cavity significantly influences its binding affinity. frontiersin.org For instance, inhibitors with longer tails can form more extensive hydrophobic interactions, leading to stronger binding affinities. frontiersin.org
While specific docking studies detailing the precise interactions of butoconazole with CYP51 are not as prevalent in the literature as for some other azoles, the general principles derived from these studies are applicable. The dichlorophenyl and chlorophenyl moieties of butoconazole are expected to engage in significant hydrophobic and pi-pi stacking interactions within the active site of CYP51, contributing to its inhibitory potency.
Table 2: Key Interactions Between Azole Antifungals and Fungal CYP51
| Interaction Type | Interacting Moiety on Drug | Interacting Residue/Component in CYP51 |
|---|---|---|
| Coordination Bond | N-3 of Imidazole Ring | Heme Iron |
| Hydrophobic Interactions | Aromatic Rings/Alkyl Chains | Hydrophobic Amino Acid Residues |
| Hydrogen Bonds | Heteroatoms in Side Chains | Polar Amino Acid Residues (e.g., Met-508) |
| Pi-Pi Stacking | Aromatic Rings | Aromatic Amino Acid Residues (e.g., Tyr-118) |
Rational Design and Evaluation of Novel Imidazole Derivatives
Rational drug design aims to create new medications based on a thorough understanding of the biological target. In the context of butoconazole and other imidazole antifungals, this involves designing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The emergence of drug-resistant fungal strains necessitates the continuous development of new antifungal agents. mdpi.com
One successful strategy in rational design is the hybridization of known active scaffolds. For example, the hybridization of natural product structures with the fluconazole (B54011) scaffold has led to the development of potent new drugs. mdpi.com Similarly, the design and synthesis of novel carbazole-triazole conjugates have been reported as a promising approach. mdpi.com Another strategy involves creating hybrids with molecules that can enhance penetration into the fungal cell's endoplasmic reticulum, where CYP51 is located. mdpi.com
The synthesis of novel fluconazole analogs with various alkyl-, aryl-, cycloalkyl-, and dialkyl-amino substituents has been explored. nih.gov Some of these derivatives exhibited broad-spectrum activity against a range of fungal strains, with excellent minimum inhibitory concentration (MIC) values against clinical isolates. nih.gov The mechanism of action for some of these novel analogs was found to involve fungal membrane disruption and inhibition of ergosterol (B1671047) biosynthesis. nih.gov
In the design of new pyrazole (B372694) analogues, the introduction of an aryl trifluoromethoxy group has been investigated. nih.gov Some of these compounds demonstrated significant antifungal activity, with one derivative showing activity comparable to the commercial fungicide pyraclostrobin (B128455) against Fusarium graminearum. nih.gov Structure-activity relationship studies of these novel compounds indicated that the nature of the substituents on the pyrazole ring and the aryl group significantly influences their antifungal efficacy. nih.gov
While the direct rational design of butoconazole derivatives is not extensively detailed in the available literature, the principles from these studies on other azoles can be extrapolated. Modifications to the dichlorophenyl and chlorophenyl rings, as well as the butyl chain of butoconazole, could be explored to enhance its antifungal profile. The goal of such modifications would be to optimize the interactions with the CYP51 active site, improve physicochemical properties, and overcome potential resistance mechanisms.
Computational Approaches to Modulate Antifungal Activity
Computational approaches have become an indispensable tool in modern drug discovery, offering a way to predict and modulate the biological activity of compounds before their synthesis. These methods range from QSAR and molecular docking, as previously discussed, to more advanced techniques like molecular dynamics simulations and pharmacophore modeling.
Molecular dynamics simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein over time. frontiersin.org For azole antifungals, these simulations can elucidate the stability of the drug-protein complex and identify key residues that are crucial for binding. frontiersin.org This information is invaluable for designing derivatives with enhanced binding affinity and residence time at the target.
Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. A pharmacophore model for CYP51 inhibitors can be developed based on the structures of known active compounds like butoconazole. This model can then be used to virtually screen large compound libraries to identify new potential antifungal agents with diverse chemical scaffolds.
Furthermore, computational methods are being developed to predict small molecule synergies. nih.gov This involves using gene expression data and chemical-genetic interactions to identify compounds that can enhance the activity of known antifungal agents like butoconazole. nih.gov This approach could lead to the development of combination therapies that are more effective and less prone to resistance.
The application of these computational approaches can significantly accelerate the discovery and optimization of novel imidazole-based antifungal agents. By providing detailed insights into the structure-activity relationships and the molecular basis of drug-target interactions, these methods enable a more targeted and efficient drug design process.
Preclinical Pharmacological Research of Butoconazole Nitrate
In Vivo Pharmacokinetic Characterization in Non-Human Models
Preclinical studies in non-human animal models are fundamental to characterizing the pharmacokinetic profile of a drug candidate. These investigations determine the absorption, distribution, metabolism, and excretion (ADME) parameters, which are crucial for understanding a compound's behavior in a biological system. For Butoconazole (B1668104) nitrate (B79036), while comprehensive data on its metabolic fate and excretion in animals are not extensively detailed in publicly available literature, studies on its absorption and toxicological evaluations provide significant insights.
Following local intravaginal administration, Butoconazole nitrate demonstrates slow and limited systemic absorption in animal models. Studies in rats have been conducted to determine the serum levels achieved after intravaginal application. These animal studies are essential for establishing a margin of safety by comparing the systemic exposure in animals to that observed in humans at therapeutic doses. For instance, toxicological studies in pregnant rats involved intravaginal administration, where the resulting serum concentrations were used to calculate a safety margin relative to human serum levels. hres.cafda.gov This comparison indicates that while the primary action of the drug is local, a fraction of the dose becomes systemically available. Although the precise percentage of absorption in animal models is not specified, the data from human studies, where approximately 1.7% of the dose is absorbed on average, provides a reference point for the low systemic uptake expected in preclinical models. fda.govgynazole.com
Information regarding the specific metabolic pathways of Butoconazole nitrate in preclinical animal models is not thoroughly documented in available scientific literature. However, pharmacokinetic data confirm the presence of both the parent drug and its metabolites in plasma after administration, indicating that the systemically absorbed portion of Butoconazole nitrate undergoes metabolic transformation. fda.govgynazole.com In drug development, studies using radiolabeled compounds are typically employed to trace the metabolic fate. For imidazole (B134444) antifungals, metabolism generally occurs in the liver via pathways such as oxidation and degradation of the imidazole and piperazine (B1678402) rings, as seen with compounds like ketoconazole (B1673606). While specific animal data for Butoconazole nitrate is scarce, it is presumed to be metabolized by the liver following systemic absorption. pdr.net
Preclinical Toxicological and Reproductive Studies in Animal Models
Developmental and Reproductive Toxicology (DART) studies are critical for evaluating the potential adverse effects of a substance on reproductive function and the developing offspring. Butoconazole nitrate has been assessed in rodent and non-rodent animal models to characterize its toxicological profile.
Developmental toxicity studies for Butoconazole nitrate have been conducted in both rats and rabbits, primarily focusing on the period of organogenesis.
When administered intravaginally to pregnant rats at a dose of 6 mg/kg/day during organogenesis, an increase in the rate of fetal resorption and a decrease in litter size were observed. fda.govgynazole.com However, no teratogenic effects, such as fetal malformations, were noted at this dose, which resulted in serum levels providing a safety margin of 130- to 353-fold compared to human therapeutic exposure. hres.cafda.gov
In contrast, oral administration to pregnant rats at higher doses revealed developmental toxicities. While doses up to 50 mg/kg/day had no apparent adverse effects, daily oral doses of 100, 300, or 750 mg/kg/day led to fetal malformations, including abdominal wall defects and cleft palate. fda.govmedscape.com It was noted that maternal stress was also evident at these higher dose levels. fda.govmedscape.com
Table 1: Summary of Developmental Toxicity Studies of Butoconazole Nitrate in Rats
| Route of Administration | Species | Dose | Findings | Maternal Toxicity | Teratogenicity |
|---|---|---|---|---|---|
| Intravaginal | Rat | 6 mg/kg/day | Increased resorption rate, decreased litter size | Not specified | No |
| Oral | Rat | Up to 50 mg/kg/day | No apparent adverse effects | Not specified | No |
Studies in animal models have shown that Butoconazole nitrate, similar to other azole antifungal agents, can interfere with the process of birth, known as parturition. In rats, when treatment was extended through the end of gestation, Butoconazole nitrate was found to cause dystocia, or difficult labor. hres.cafda.govgynazole.com
Interestingly, this effect appears to be species-specific. In studies conducted with rabbits, this effect on parturition was not observed, even with oral doses as high as 100 mg/kg/day. fda.govgynazole.com
Table 2: Effects of Butoconazole Nitrate on Parturition in Animal Models
| Species | Finding |
|---|---|
| Rat | Causes dystocia (difficult labor) when treatment is extended through parturition. |
Molecular Mechanisms of Antifungal Resistance to Azoles and Butoconazole Nitrate
Role of Ergosterol (B1671047) Biosynthesis Pathway Mutations (ERG11, UPC2) in Resistance
Alterations in the ergosterol biosynthesis pathway are a cornerstone of azole resistance. These changes primarily involve the drug's direct target, Erg11p, and its regulatory network.
ERG11 Gene Mutations and Overexpression : Point mutations within the ERG11 gene can alter the structure of the lanosterol (B1674476) 14α-demethylase enzyme. These modifications can reduce the binding affinity of azole drugs, including butoconazole (B1668104), to the enzyme, thereby decreasing their inhibitory effect. Additionally, the overexpression of the ERG11 gene is a frequent cause of resistance. An increased production of the target enzyme means that a higher concentration of the antifungal drug is required to achieve a fungistatic effect. mdpi.comnih.govjcvi.org
UPC2 Transcription Factor Mutations : The upregulation of ERG11 is often driven by mutations in the gene encoding the zinc cluster transcription factor Upc2. mdpi.comasm.org Gain-of-function (GOF) mutations in UPC2 render the transcription factor constitutively active, leading to persistent overexpression of ERG11 and other genes in the ergosterol biosynthesis pathway. asm.orgnih.gov This sustained upregulation provides a durable resistance phenotype. Several specific GOF mutations in UPC2 have been identified in azole-resistant clinical isolates. nih.govnih.gov
Table 1: Key Genes in the Ergosterol Biosynthesis Pathway Implicated in Azole Resistance
Gene Function Mechanism of Resistance Key Mutations ERG11 Encodes lanosterol 14α-demethylase, the direct target of azole antifungals. Point mutations reduce drug binding affinity; gene overexpression increases the amount of target enzyme. Various substitutions identified in clinical isolates. UPC2 Encodes a transcription factor that regulates the expression of ERG11 and other ergosterol biosynthesis genes. Gain-of-function (GOF) mutations lead to constitutive overexpression of ERG11. nih.gov G648D, A643T, A643V, Y642F, G648S [1, 4]
Contribution of Efflux Pump Overexpression to Resistance
One of the most significant mechanisms of azole resistance is the increased efflux, or active removal, of drug molecules from within the fungal cell. This process is mediated by membrane transport proteins known as efflux pumps, which effectively lower the intracellular concentration of the antifungal agent, preventing it from reaching its target. The overexpression of the genes encoding these pumps is a common finding in resistant isolates and is controlled by specific transcriptional regulators. nih.gov
Transcriptional Regulators (tac1, mrr1, PDR1)
The overexpression of efflux pump genes is not spontaneous but is controlled by a network of transcription factors. Gain-of-function mutations in the genes encoding these regulators can lead to the constitutive upregulation of their target pumps.
TAC1 (Transcriptional Activator of CDR genes) : GOF mutations in TAC1 lead to the overexpression of the ATP-binding cassette (ABC) transporters Cdr1p and Cdr2p. nih.govasm.orgnih.gov
MRR1 (Multidrug Resistance Regulator) : Hyperactive alleles of MRR1, resulting from GOF mutations, cause the upregulation of the major facilitator superfamily (MFS) transporter Mdr1p. nih.govasm.orgasm.org
PDR1 (Pleiotropic Drug Resistance 1) : Primarily studied in Candida glabrata, mutations in the transcription factor PDR1 lead to the overexpression of several efflux pumps, including CDR1. asm.orgbiorxiv.org
Table 2: Transcriptional Regulators and Their Target Efflux Pump Genes
Transcriptional Regulator Target Gene(s) Associated Fungal Species Effect of GOF Mutations Tac1p CDR1, CDR2 Candida albicans Constitutive overexpression of Cdr1p and Cdr2p pumps. nih.gov Mrr1p MDR1 Candida albicans Constitutive overexpression of the Mdr1p pump. nih.gov Pdr1p CDR1, PDH1, SNQ2 Candida glabrata Upregulation of multiple efflux pumps, leading to broad azole resistance. [32, 40]
Efflux Transporter Genes (CDR1, CDR2, MDR1, SNQ2)
Fungal cells possess a variety of efflux pumps, but a few have been consistently implicated in clinically relevant azole resistance. These fall into two major superfamilies: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters.
CDR1 and CDR2 (Candida Drug Resistance 1 and 2) : These genes encode ABC transporters that are highly effective at effluxing a broad range of azoles. CDR1 is considered a major contributor to azole resistance in C. albicans. nih.govnih.gov
MDR1 (Multidrug Resistance 1) : This gene encodes an MFS transporter. While its substrate range is narrower than that of the CDR pumps, its overexpression is a significant factor in resistance to certain azoles. nih.govdntb.gov.ua
SNQ2 : This gene encodes another ABC transporter that has been shown to contribute to azole resistance, particularly in Candida glabrata, where its expression is controlled by Pdr1p. nih.govresearchgate.net
Table 3: Major Efflux Transporter Genes Involved in Azole Resistance
Gene Transporter Superfamily Function in Resistance Primary Regulator CDR1 ABC (ATP-Binding Cassette) Efflux of a broad range of azole antifungals. Tac1p CDR2 ABC (ATP-Binding Cassette) Contributes to azole efflux, often co-regulated with CDR1. Tac1p MDR1 MFS (Major Facilitator Superfamily) Efflux of specific azoles. Mrr1p SNQ2 ABC (ATP-Binding Cassette) Contributes to azole resistance, particularly in C. glabrata. Pdr1p
Impact of Biofilm Formation on Antifungal Resistance
Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix (ECM). brieflands.com Biofilms exhibit dramatically increased resistance to antifungal agents, including butoconazole nitrate (B79036), compared to their free-floating (planktonic) counterparts. uq.edu.aumdpi.com This resistance is multifactorial and arises from the unique architecture and physiology of the biofilm.
Extracellular Matrix (ECM) : The ECM acts as a physical barrier, sequestering antifungal drugs and preventing them from reaching the fungal cells within the biofilm. nih.gov Key components of the matrix, such as β-1,3 glucan, play a direct role in this drug sequestration.
High Cell Density : The sheer density of cells within a biofilm can contribute to resistance, potentially by altering the local chemical environment.
Physiological Heterogeneity : Biofilms contain diverse cell populations, including metabolically dormant "persister" cells. mdpi.com These cells are highly tolerant to antifungals that target active cellular processes and can serve as a reservoir for reinfection after therapy ceases.
Phase-Specific Gene Expression : The expression of resistance genes can vary depending on the developmental stage of the biofilm. For instance, efflux pump genes like CDR1 and MDR1 are often upregulated during the early phases of biofilm formation, providing an initial defense against azoles. nih.govnih.gov In mature biofilms, other mechanisms, such as alterations in sterol composition and the protective ECM, become more dominant. mdpi.comnih.gov
Molecular Strategies for Overcoming Azole Resistance
The rise of azole resistance necessitates the development of novel molecular strategies to restore or enhance the efficacy of drugs like butoconazole nitrate. Research is focused on several key areas:
Efflux Pump Inhibitors (EPIs) : A promising strategy involves the co-administration of an azole with an EPI. semanticscholar.orgnih.govtandfonline.com These molecules are designed to block the function of efflux pumps, thereby trapping the antifungal drug inside the fungal cell and restoring its activity. Screening for such compounds is an active area of research. nih.govcabidigitallibrary.org
Combination Therapy : Combining azoles with drugs from different antifungal classes or with non-antifungal compounds can create synergistic effects. nih.govincacare.livenih.gov For example, combining an azole with an agent that disrupts the fungal stress response, such as an Hsp90 inhibitor, can render resistant strains susceptible. medicalbrief.co.za The combination of amphotericin B and flucytosine is a well-established example of effective combination therapy for certain fungal infections. nih.gov
Development of Novel Azoles : Medicinal chemistry efforts are underway to design new azole derivatives that can evade existing resistance mechanisms. acs.org This includes creating molecules with a higher affinity for mutated Erg11p targets or that are not recognized by efflux pumps. nih.gov Novel agents like Oteseconazole are designed for increased selectivity for fungal CYP51, potentially improving their safety and efficacy profile against resistant strains. nih.gov
Targeting Biofilms : Strategies aimed specifically at disrupting biofilms are also being explored. This includes the development of compounds that inhibit biofilm formation or that degrade the extracellular matrix, thereby exposing the fungal cells to the antifungal agent. acs.org
Table 4: Compounds Mentioned in the Article
Compound Name Amphotericin B Butoconazole nitrate Ergosterol Flucytosine Lanosterol Oteseconazole
Advanced Drug Delivery System Research for Butoconazole Nitrate
Development of Mucoadhesive Vaginal Formulations (In Vitro and Preclinical)
Mucoadhesive formulations are designed to adhere to the vaginal mucosa, prolonging the residence time of the drug and allowing for sustained release. This approach aims to reduce the frequency of administration and improve therapeutic outcomes.
Preclinical research has explored the development of mucoadhesive vaginal sponges and films containing butoconazole (B1668104) nitrate (B79036). These formulations are engineered to provide sustained drug release directly at the site of infection. One study focused on the formulation of vaginal sponges prepared by lyophilization of various polymers, including chitosan (B1678972), gelatin, and hydroxyl propyl methylcellulose (B11928114) (HPMC). The inclusion of chitosan, in particular, was found to yield favorable characteristics in terms of mucoadhesion and in-vitro drug release. A selected formulation composed of chitosan and HPMC (in a 1:1 ratio) with 1.5% w/v Tween 80 as a solubilizer demonstrated high stability for three months and significant efficacy against Candida albicans in vitro researchgate.net.
The concept of sustained release is further supported by studies on bioadhesive, sustained-release creams of butoconazole nitrate. A comparison between a standard and a sustained-release 2% butoconazole nitrate cream showed a significantly longer median vaginal retention time for the sustained-release formulation (4.20 days) compared to the standard cream (2.57 days) nih.gov. This extended retention is a key objective in the development of mucoadhesive sponges and films.
In vitro studies are essential to characterize the release and diffusion profiles of butoconazole nitrate from these novel formulations. For a mucoadhesive film, an in vitro diffusion study demonstrated that 77% of the drug was diffused within 6 hours, indicating a potential for effective drug delivery researchgate.net. The release kinetics from these mucoadhesive systems are often evaluated using models such as the Higuchi model, which describes drug release from a matrix system. The goal is to achieve a controlled and predictable release pattern that maintains therapeutic concentrations of butoconazole nitrate over an extended period.
| Formulation Component | Purpose | In Vitro Finding |
|---|---|---|
| Chitosan | Mucoadhesive Polymer | Demonstrated favorable mucoadhesive properties and sustained drug release. |
| Hydroxyl Propyl Methylcellulose (HPMC) | Polymer | |
| Tween 80 | Solubilizer | Enhanced the formulation's efficacy against Candida albicans. |
| In Vitro Drug Diffusion | 77% drug diffusion in 6 hours for a similar mucoadhesive film. researchgate.net |
Nanoparticle-Based Delivery Systems (In Vitro and Preclinical)
Nanotechnology offers promising avenues for improving the delivery of poorly soluble drugs like butoconazole nitrate. By reducing the particle size to the nanometer range, it is possible to enhance solubility, improve bioavailability, and enable targeted drug delivery.
The poor water solubility of butoconazole nitrate limits its bioavailability, particularly for potential systemic applications. Nanoparticle-based delivery systems are being investigated to overcome this challenge. By encapsulating butoconazole nitrate within nanoparticles, its effective surface area is increased, which can lead to enhanced solubility and dissolution rates. This is a critical step for developing oral formulations for systemic treatment of fungal infections researchgate.net.
A preclinical study reported the formulation of a butoconazole herbal nanogel using a nanoprecipitation method. This approach aimed to reduce the particle size, thereby overcoming the low bioavailability associated with poor solubility. The study successfully formulated nanoparticles with average particle sizes ranging from 221.76 nm to 349.5 nm pharmaceuticaljournal.in.
| Formulation Code | Average Particle Size (nm) | Zeta Potential (mV) |
|---|---|---|
| N1 | 221.76 | +34.9 |
| N2 | 254.45 | +38.6 |
| N3 | 349.5 | - |
Data from a study on butoconazole herbal nanogel formulations. pharmaceuticaljournal.in
Targeted delivery approaches aim to concentrate the therapeutic agent at the site of infection, thereby increasing its efficacy and reducing potential systemic side effects. For fungal infections, this could involve designing nanoparticles that specifically recognize and bind to fungal cells. While specific preclinical studies on targeted delivery of butoconazole nitrate nanoparticles are limited, the general principle has been demonstrated for other antifungal agents. For instance, researchers have successfully decorated liposomes with peptides that are attracted to Candida cells, leading to a more effective delivery of the antifungal drug brown.edu. This strategy could potentially be adapted for butoconazole nitrate-loaded nanoparticles to enhance their therapeutic index.
Formulation Design Methodologies for Optimization
The development of advanced drug delivery systems relies on systematic formulation design and optimization methodologies to achieve the desired product characteristics. These methodologies often involve statistical experimental designs to efficiently study the influence of various formulation and process variables.
For butoconazole nitrate, an "extreme vertexes design" has been employed to optimize its solubility in a multicomponent system. This approach is an efficient method for studying mixture problems where the properties of the formulation depend on the proportions of its components. In one study, the solubility of butoconazole nitrate was investigated as a function of four components: polyethylene glycol 400, glycerin, polysorbate 60, and water, with poloxamer 407 held constant. By generating 14 experimental points and using regression analysis, an equation was developed to characterize the response surface, allowing for the prediction of solubility at different component ratios nih.gov. This methodical approach enables the rational design of formulations with optimal drug solubility.
Other experimental design strategies, such as factorial designs and response surface methodology, are also valuable tools in the optimization of drug delivery systems. These methods allow for the systematic evaluation of the effects of multiple variables and their interactions on critical quality attributes of the formulation, such as particle size, drug release rate, and mucoadhesive strength.
| Component | Function |
|---|---|
| Polyethylene glycol 400 | Solvent/Solubilizer |
| Glycerin | Co-solvent/Humectant |
| Polysorbate 60 | Surfactant/Solubilizer |
| Water | Solvent |
| Poloxamer 407 | Gelling agent/Solubilizer (held constant) |
Based on a study utilizing extreme vertexes design to enhance butoconazole nitrate solubility. nih.gov
Inclusion Complexation for Enhanced Solubility and Delivery
Extensive research into advanced drug delivery systems for butoconazole nitrate, (S)- has explored various strategies to improve its therapeutic efficacy. One key area of investigation in pharmaceutical sciences for poorly soluble compounds is the use of inclusion complexation to enhance solubility and dissolution rates. This technique involves the encapsulation of a guest molecule (the drug) within a host molecule, thereby altering its physicochemical properties without covalent modification.
However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the inclusion complexation of butoconazole nitrate, (S)-. While research has been conducted on enhancing the solubility of butoconazole nitrate through other methods, such as its use in multicomponent systems, specific data on the formation and characterization of butoconazole nitrate inclusion complexes is not present in the reviewed literature. nih.gov
For other antifungal agents within the same chemical class, such as isoconazole nitrate and ketoconazole (B1673606), inclusion complexation with cyclodextrins has been investigated as a means to improve their aqueous solubility. mdpi.comekb.egnih.govmdpi.com These studies often involve the preparation of complexes using methods like co-precipitation, kneading, and freeze-drying, followed by characterization using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry to confirm the formation of the inclusion complex. researchgate.netresearchgate.net
The research on these related compounds typically includes detailed findings on the stoichiometry of the complex, stability constants, and significant increases in the aqueous solubility and dissolution rate of the drug. For instance, studies on isoconazole nitrate with methyl-β-cyclodextrin have demonstrated a seven-fold increase in aqueous solubility. mdpi.comnih.gov Similarly, the complexation of ketoconazole with randomly methylated β-cyclodextrin has been shown to increase its water solubility by a factor of 17,000. mdpi.com
Despite the successful application of inclusion complexation for these structurally similar antifungal drugs, there is currently no published research that provides specific data tables or detailed findings for butoconazole nitrate, (S)-. Therefore, it is not possible to present research findings on the inclusion complexation of this specific compound. Further research would be necessary to explore the potential of this advanced drug delivery strategy for butoconazole nitrate, (S)-.
Synergistic Antifungal Strategies with Butoconazole Nitrate
Combination Therapy Approaches with Other Antimycotics
Combining butoconazole (B1668104) nitrate (B79036) with other antifungal agents that have different mechanisms of action is a promising strategy to broaden the spectrum of activity and overcome resistance. The primary mechanism of action for butoconazole nitrate, like other azoles, is the inhibition of lanosterol (B1674476) 14-alpha-demethylase, an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.comnih.gov
Pairing butoconazole nitrate with an antifungal from a different class could lead to a synergistic effect. For instance, combination with allylamines, such as terbinafine (B446), which inhibit squalene (B77637) epoxidase—an earlier step in the ergosterol biosynthesis pathway—could result in a potent dual blockade of this critical pathway. nih.gov While clinical studies directly investigating the synergistic effects of butoconazole nitrate with other specific antimycotics are not extensively documented in the available literature, the principle of dual inhibition of ergosterol production by combining azoles and terbinafine has shown in vitro synergy against various fungal pathogens. nih.gov Similarly, combinations with polyenes, which bind to ergosterol and disrupt membrane integrity, could also theoretically produce a synergistic outcome.
A clinical study comparing butoconazole nitrate 2% cream to oral fluconazole (B54011) 150 mg tablets for vulvovaginal candidiasis found that butoconazole provided a statistically significant faster time to first symptom relief. nih.govscispace.com While this study focused on comparing efficacy rather than synergy, it underscores the distinct clinical performance characteristics of different azole antifungals.
Augmentation with Non-Antifungal Compounds
The antifungal activity of butoconazole nitrate can also be potentially augmented by compounds that are not traditional antifungals but can disrupt fungal physiology or defense mechanisms.
Statins, commonly known as cholesterol-lowering drugs, inhibit HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway. elsevier.es This pathway is responsible for the synthesis of sterols, including ergosterol in fungi. wjgnet.com By inhibiting an early step in this pathway, statins can deplete the precursors necessary for ergosterol synthesis, thus exhibiting an antifungal effect. wjgnet.com
The combination of a statin with an azole antifungal like butoconazole nitrate presents a compelling synergistic model. Butoconazole nitrate inhibits a later step in the ergosterol pathway (lanosterol 14-alpha-demethylase), while statins inhibit an earlier step (HMG-CoA reductase). nih.govelsevier.es This dual-target approach can lead to a more profound inhibition of ergosterol production. elsevier.es In vitro studies on other azoles, such as fluconazole, itraconazole, and miconazole (B906), have demonstrated synergistic and additive interactions with various statins against clinically important fungi. nih.govnih.gov Although specific studies quantifying this synergy with butoconazole nitrate are limited, the shared mechanism of action within the azole class suggests a high potential for similar synergistic interactions. wjgnet.com
Nitric oxide (NO) and its reactive nitrogen intermediates are known to possess broad-spectrum antimicrobial activity. nih.gov Compounds capable of releasing NO, such as diazeniumdiolates, have been investigated for their candidacidal activity. nih.gov Research has shown that these NO-releasing compounds can act synergistically with azole antifungals, including miconazole, ketoconazole (B1673606), and fluconazole, against various Candida species. nih.govnih.gov
The proposed mechanism for this synergy involves NO-induced damage to the fungal cell surface, which may increase the penetration and efficacy of the azole antifungal. nih.gov While direct experimental data on the combination of butoconazole nitrate with NO-releasing compounds is not prevalent, the demonstrated synergy with other structurally similar imidazoles suggests this could be a viable strategy for enhancing its antifungal activity. nih.gov
Quaternary ammonium (B1175870) compounds (QACs), such as benzalkonium chloride and cetrimide, are cationic surfactants with broad-spectrum antimicrobial properties used as antiseptics and disinfectants. nih.govd-nb.info They disrupt microbial cell membranes, leading to the leakage of intracellular contents. Studies have shown that combining QACs with imidazole (B134444) antifungals can result in synergistic activity against both fungal and bacterial pathogens. researchgate.net For instance, combinations of miconazole or ketoconazole with the QAC domiphen (B77167) bromide have demonstrated potent synergy. The membrane-disrupting action of QACs likely facilitates the entry of the azole into the fungal cell, thereby enhancing its effect on ergosterol synthesis. This strategy could potentially be applied to butoconazole nitrate to increase its potency.
Mechanistic Insights into Synergistic Interactions
The primary mechanism underlying the synergy between butoconazole nitrate and other agents is the multi-target inhibition of critical fungal pathways, most notably ergosterol biosynthesis. nih.gov
With other antifungals: When combined with an agent like terbinafine, butoconazole nitrate participates in a sequential blockade of the ergosterol pathway, leading to a more complete shutdown of membrane synthesis and accumulation of toxic sterol precursors. nih.gov
With non-antifungal compounds: The synergy with agents like nitric oxide donors or quaternary ammonium compounds is often based on a different principle. These compounds can increase the permeability of the fungal cell membrane, which facilitates greater intracellular accumulation of butoconazole nitrate, allowing it to reach its target enzyme more effectively. nih.gov
Evaluation of Synergistic Effects Using In Vitro Assays (e.g., Checkerboard Assays)
The checkerboard assay is a standard in vitro method used to quantitatively assess the interaction between two antimicrobial agents. nih.govcreative-diagnostics.com This technique involves preparing a series of two-fold dilutions of each compound, both individually and in combination, in a microtiter plate. The plate is then inoculated with a standardized fungal suspension and incubated.
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of that drug in combination, divided by the MIC of the drug alone. The FIC Index is the sum of the FICs of the two drugs. creative-diagnostics.comlabtoo.com
The interpretation of the FIC Index provides a clear classification of the drug interaction, as detailed in the table below.
| FIC Index Value | Interpretation of Interaction | Description |
| ≤ 0.5 | Synergy | The combined effect of the two agents is significantly greater than the sum of their individual effects. emerypharma.com |
| > 0.5 to 4.0 | Indifference / Additive | The combined effect is equal to or the simple sum of their individual effects. emerypharma.com |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone. emerypharma.com |
This methodology allows researchers to systematically screen for and validate synergistic combinations, providing the foundational data needed before proceeding to more complex in vivo studies. nih.gov
Analytical Methodologies for Butoconazole Nitrate Research
Chromatographic Techniques
Chromatographic separation techniques are fundamental in the analysis of Butoconazole (B1668104) nitrate (B79036), offering high resolution and specificity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently utilized methods.
High-Performance Liquid Chromatography (HPLC) with UV detection is a compendial method for the assay of Butoconazole nitrate in its pure form and pharmaceutical formulations. nih.gov Reverse-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.
A validated HPLC method for the quantification of Butoconazole nitrate in 100 mg ovules employed a mobile phase composed of HPLC-grade methanol (B129727) and a phosphate (B84403) buffer solution with a pH of 3.0 in a 65:35 ratio. unitru.edu.pe Another method for determining Butoconazole nitrate and its related substances uses a C18 chromatographic column with a mobile phase of methanol and a phosphate buffer. The flow rate is typically set at 1.0 ml/min with UV detection at 220 nm and a column temperature of 25°C. google.com
Validation studies confirm the suitability of HPLC methods for their intended purpose. Key validation parameters include linearity, accuracy, and precision. For instance, a validation study for Butoconazole nitrate ovules demonstrated excellent linearity of the system with a correlation coefficient of 0.9997. The method's linearity was also confirmed with a correlation coefficient of 0.981. The accuracy of the method was established with a Cochran's G test result of 0.653, and the precision was demonstrated by a coefficient of variation of 0.791% for the instrumental system and 0.872% for repeatability. unitru.edu.pe
| Parameter | Condition/Value |
|---|---|
| Chromatographic Column | C18 google.com |
| Mobile Phase | Methanol and Phosphate Buffer (pH 3.0) (65:35) unitru.edu.pe |
| Flow Rate | 1.0 ml/min google.com |
| Detection Wavelength | 220 nm google.com |
| Column Temperature | 25°C google.com |
| Linearity (System) - Correlation Coefficient (r) | 0.9997 unitru.edu.pe |
| Linearity (Method) - Correlation Coefficient (r) | 0.981 unitru.edu.pe |
| Accuracy - Cochran's G test | 0.653 unitru.edu.pe |
| Precision (Instrumental System) - CV (%) | 0.791 unitru.edu.pe |
| Precision (Repeatability) - CV (%) | 0.872 unitru.edu.pe |
For the determination of Butoconazole nitrate in biological matrices such as human plasma, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated. This technique is essential for preclinical pharmacokinetic studies, where low concentrations of the drug need to be accurately measured.
One such method involves a simple single-step protein precipitation for sample pretreatment. The analysis is performed using an HPLC system coupled with an electrospray tandem mass spectrometer. The chromatographic separation is achieved isocratically on an Inertsil ODS-SP column (100 mm × 2.1 mm, 3 μm). A positive ion atmospheric pressure electrospray ionization source is utilized, and the analysis is carried out in the multiple reaction monitoring (MRM) mode. The monitored ion transitions were m/z 412.8→165.1 for butoconazole and m/z 453.4→230.3 for the internal standard. nih.gov
The method was validated to be linear over a concentration range of 20 to 8000 pg/mL with a correlation coefficient (r) greater than 0.999. The mean recovery rate was found to be over 86.7%. The intra- and inter-day precision of the quality control samples was less than 8.3%, and the accuracy ranged from 96.0% to 110.2%. The total chromatographic run time was 3.5 minutes per injection. nih.gov
| Parameter | Condition/Value |
|---|---|
| Analytical Column | Inertsil ODS-SP (100 mm × 2.1 mm, 3 μm) nih.gov |
| Ionization Mode | Positive Ion Atmospheric Pressure Electrospray Ionization nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Ion Transitions (m/z) | Butoconazole: 412.8→165.1; Internal Standard: 453.4→230.3 nih.gov |
| Linear Range | 20 - 8000 pg/mL nih.gov |
| Correlation Coefficient (r) | > 0.999 nih.gov |
| Mean Recovery | > 86.7% nih.gov |
| Precision (Intra- and Inter-day) | < 8.3% nih.gov |
| Accuracy | 96.0% - 110.2% nih.gov |
Spectrophotometric Methods (e.g., Ion-Pair Formation)
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the determination of Butoconazole nitrate. One such method is based on the formation of an ion-pair complex between the drug and a reagent, which can then be quantified by measuring its absorbance at a specific wavelength.
A validated spectrophotometric method for Butoconazole nitrate involves the formation of an ion-pair with Rose Bengal reagent. The resulting complex is measured at a pH of 4 and exhibits maximum absorbance at 580 nm. ekb.egekb.eg The optimal temperature for the formation of this ion-pair is between 20-30°C. ekb.eg
This method has been shown to be accurate, precise, and sensitive. Beer's law is valid in the concentration range of 14.2 – 45.1 μg/ml, with a recovery of 98.20% - 101.3%. ekb.eg The validation of this method yielded a standard deviation (SD) of 0.0748 - 0.4362 and a relative standard deviation (RSD) of 0.3314 - 1.011%. The Sandell sensitivity was calculated to be 0.017 μg cm-2. The limit of quantification (LOQ) was determined to be 13.27 μg/ml, and the limit of detection (LOD) was 4.3 μg/ml. ekb.eg
| Parameter | Condition/Value |
|---|---|
| Method Principle | Ion-Pair Formation with Rose Bengal ekb.egekb.eg |
| pH | 4 ekb.egekb.eg |
| Wavelength of Maximum Absorbance (λmax) | 580 nm ekb.egekb.eg |
| Linear Concentration Range | 14.2 – 45.1 μg/ml ekb.eg |
| Recovery | 98.20% - 101.3% ekb.eg |
| Relative Standard Deviation (RSD) | 0.3314% - 1.011% ekb.eg |
| Limit of Quantification (LOQ) | 13.27 μg/ml ekb.eg |
| Limit of Detection (LOD) | 4.3 μg/ml ekb.eg |
Electrochemical Sensing Approaches (e.g., Voltammetry with Modified Electrodes)
Electrochemical methods provide a rapid and highly sensitive platform for the determination of electroactive compounds like Butoconazole nitrate. These techniques often involve the use of chemically modified electrodes to enhance selectivity and sensitivity.
A multimode sensor based on a graphite (B72142) paste electrode modified with N-methylfulleropyrrolidine has been developed for the assay of Butoconazole nitrate. nih.gov This sensor can operate in both stochastic and square-wave voltammetry (SWV) modes. The electrochemical behavior of Butoconazole nitrate was studied using cyclic voltammetry (CV) to understand the influence of the scan rate on its electrooxidation. nih.govacs.org
In the square-wave voltammetry mode, the sensor demonstrated a linear response for Butoconazole nitrate in the concentration range of 0.168 to 16.80 μmol L−1. This method was successfully applied to the determination of Butoconazole nitrate in a pharmaceutical cream formulation, with recorded recoveries higher than 99.00% and RSD values lower than 2.00%. nih.govacs.org
| Parameter | Condition/Value |
|---|---|
| Electrode Type | N-methylfulleropyrrolidine-modified graphite paste electrode nih.gov |
| Voltammetric Technique | Square-Wave Voltammetry (SWV) nih.govacs.org |
| Linear Range (SWV mode) | 0.168 - 16.80 μmol L−1 nih.govacs.org |
| Recovery in Pharmaceutical Formulation | > 99.00% nih.govacs.org |
| Relative Standard Deviation (RSD) | < 2.00% nih.govacs.org |
Bioanalytical Method Development for Preclinical Matrices
The development of robust bioanalytical methods is a critical component of preclinical research, enabling the quantitative determination of drugs and their metabolites in biological fluids and tissues. These methods are essential for evaluating the pharmacokinetic and toxicokinetic profiles of new chemical entities.
The development and validation of bioanalytical methods must adhere to stringent guidelines to ensure the reliability and reproducibility of the data. This includes thorough validation of parameters such as selectivity, accuracy, precision, linearity, and stability of the analyte in the biological matrix.
For Butoconazole nitrate, the LC-MS/MS method described for human plasma serves as a prime example of a validated bioanalytical method suitable for preclinical matrices. nih.gov The development process for such a method involves optimizing sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances from the matrix. Chromatographic conditions are fine-tuned to achieve adequate separation of the analyte from endogenous components. The mass spectrometer parameters are optimized to ensure maximum sensitivity and specificity for the analyte and the internal standard.
The validation of a bioanalytical method for preclinical matrices confirms that the method is reliable for its intended use. This includes assessing the matrix effect, which is the influence of matrix components on the ionization of the analyte and internal standard. Stability studies are also crucial to ensure that the analyte does not degrade during sample collection, storage, and processing.
Future Research Directions and Emerging Paradigms
Exploration of Novel Chemical Entities Based on the Butoconazole (B1668104) Scaffold
The chemical scaffold of butoconazole presents a foundational structure for the development of novel antifungal agents with potentially enhanced efficacy, a broader spectrum of activity, and improved pharmacological profiles. The exploration of new chemical entities derived from this scaffold is a promising frontier in antifungal research.
The synthesis of new analogs of existing antifungal agents is a well-established strategy to overcome the limitations of current therapies. For instance, modifications to the fluconazole (B54011) structure have led to the creation of derivatives with potent antifungal activities. This approach often involves altering specific functional groups to enhance binding to the target enzyme, lanosterol (B1674476) 14α-demethylase, or to reduce susceptibility to resistance mechanisms. Similar strategies can be applied to the butoconazole molecule, which possesses a distinct 1H-imidazole core structure.
Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new derivatives. nih.gov These studies systematically modify different parts of the molecule and assess the impact on antifungal activity. For the butoconazole scaffold, key areas for modification could include the imidazole (B134444) ring, the chlorophenyl groups, and the sulfide (B99878) linkage. The goal of such modifications would be to identify novel compounds with superior therapeutic properties. Computational modeling and molecular docking simulations can further aid in predicting the binding affinity of newly designed analogs to the fungal target enzyme, thereby streamlining the drug discovery process.
| Potential Modification Site on Butoconazole Scaffold | Rationale for Modification | Desired Outcome |
| Imidazole Ring | Enhance binding to lanosterol 14α-demethylase | Increased antifungal potency |
| Chlorophenyl Groups | Optimize lipophilicity and target interaction | Improved pharmacokinetic properties and broader spectrum of activity |
| Sulfide Linkage | Alter molecular flexibility and stability | Enhanced bioavailability and reduced off-target effects |
| Side Chains | Introduce novel functionalities | Overcome existing resistance mechanisms |
Advanced Research into Emerging Antifungal Resistance Patterns
The rise of antifungal resistance is a significant global health concern, threatening the efficacy of existing treatments. nih.gov Research into the emerging patterns of resistance to azole antifungals, including butoconazole, is critical for the development of durable therapeutic strategies.
The primary mechanisms of azole resistance in fungal pathogens, particularly Candida species, involve the overexpression of efflux pumps that actively transport the drug out of the fungal cell, and mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase. nih.govnih.gov These mutations can reduce the binding affinity of the azole drug to its target, thereby diminishing its inhibitory effect.
A noteworthy finding in the context of butoconazole is the observation that some fluconazole-resistant clinical isolates of Candida albicans and Candida glabrata have remained susceptible to butoconazole. nih.gov This suggests a lower potential for cross-resistance between butoconazole and other azole antifungals, a characteristic that warrants further investigation. Understanding the structural basis for this difference could inform the design of new antifungals that are less prone to existing resistance mechanisms.
| Mechanism of Azole Resistance | Description | Potential Impact on Butoconazole Efficacy |
| Efflux Pump Overexpression | Increased production of membrane proteins (e.g., Cdr1p, Cdr2p, Mdr1p) that expel the antifungal drug from the fungal cell. nih.gov | May reduce intracellular butoconazole concentration, potentially leading to reduced efficacy. |
| Target Site Modification | Point mutations in the ERG11 gene leading to alterations in the structure of lanosterol 14α-demethylase, which reduces the binding affinity of the azole drug. researchgate.net | Specific mutations may have a differential impact on the binding of various azoles; some studies suggest butoconazole may retain activity against certain fluconazole-resistant strains. nih.gov |
| Biofilm Formation | Fungal cells embedded in an extracellular matrix, which can limit drug penetration and create a resistant microenvironment. | The physical barrier of the biofilm may hinder butoconazole from reaching its target, necessitating higher concentrations or alternative delivery methods. |
Innovations in Targeted and Sustained Drug Delivery Technologies
Innovations in drug delivery systems offer the potential to significantly enhance the therapeutic efficacy of butoconazole by ensuring its targeted and sustained presence at the site of infection. ijdvl.com These advanced technologies can improve patient compliance and overcome some of the limitations of conventional formulations.
A significant advancement in the delivery of butoconazole has been the development of a sustained-release, bioadhesive vaginal cream. researchgate.net This formulation adheres to the vaginal mucosa, allowing for a prolonged release of the active ingredient over several days from a single application. This approach maintains therapeutic concentrations at the infection site, which can lead to improved clinical outcomes and greater patient convenience compared to multi-dose regimens.
Future research in this area is exploring the use of nanotechnology-based delivery systems to further optimize the delivery of antifungal agents. researchgate.netresearchgate.net These systems include nanoparticles, liposomes, and nanoemulsions, which can encapsulate the drug, improve its solubility, and facilitate its penetration into infected tissues. For butoconazole, such technologies could potentially be adapted for various applications, including topical and mucosal delivery, to target fungal infections more effectively.
| Drug Delivery Technology | Description | Potential Application for Butoconazole |
| Bioadhesive Formulations | Polymers that adhere to mucosal surfaces, providing prolonged drug release at the site of application. researchgate.net | Already successfully implemented in a commercial vaginal cream for sustained local delivery. |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm that can encapsulate drugs, enhancing their stability and solubility. researchgate.net | Could be developed for targeted oral or topical delivery of butoconazole to specific infection sites. researchgate.net |
| Liposomes | Microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. nih.gov | May be used to improve the dermal penetration of butoconazole for the treatment of cutaneous fungal infections. |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance drug solubilization and absorption. | Could be formulated into gels or creams for improved topical application and efficacy of butoconazole. |
Interdisciplinary Approaches in Antifungal Discovery and Development
The complexity of fungal infections and the challenge of antifungal resistance necessitate a collaborative and interdisciplinary approach to drug discovery and development. nih.gov Integrating expertise from various scientific fields can accelerate the identification of novel antifungal agents and the development of more effective therapeutic strategies.
Computational chemistry and molecular modeling play a vital role in the rational design of new antifungal compounds. By simulating the interaction between potential drug candidates and their fungal targets, researchers can predict binding affinities and guide the synthesis of more potent and selective inhibitors. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery methods.
The integration of genomics, proteomics, and metabolomics can provide a deeper understanding of the mechanisms of fungal pathogenesis and drug resistance. This knowledge can be leveraged to identify novel drug targets and develop innovative therapeutic interventions. By fostering collaboration between chemists, biologists, pharmacologists, and clinicians, the scientific community can more effectively address the challenges of fungal infections and advance the development of next-generation antifungal therapies based on scaffolds like that of (S)-butoconazole nitrate (B79036).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
